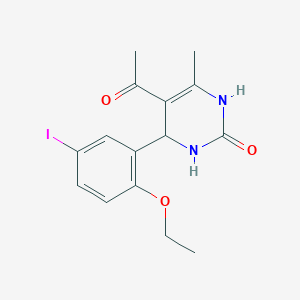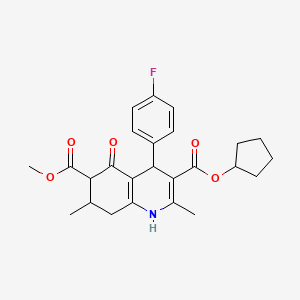
5-acetyl-4-(2-ethoxy-5-iodophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone
Vue d'ensemble
Description
5-acetyl-4-(2-ethoxy-5-iodophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone, also known as EI-1, is a chemical compound that has been widely studied for its potential therapeutic applications. EI-1 is a pyrimidinone derivative that has been shown to have potent inhibitory effects on the activity of the HIV-1 integrase enzyme, which is essential for the replication of the HIV virus.
Mécanisme D'action
5-acetyl-4-(2-ethoxy-5-iodophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone inhibits the activity of the HIV-1 integrase enzyme by binding to the active site of the enzyme and preventing it from catalyzing the integration of viral DNA into the host cell genome. This prevents the replication of the HIV virus and can lead to the death of infected cells.
Biochemical and Physiological Effects
5-acetyl-4-(2-ethoxy-5-iodophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has been shown to be highly selective for the HIV-1 integrase enzyme, with little or no effect on other cellular enzymes. This selectivity makes it a promising candidate for the development of new HIV therapies that are less toxic than current treatments. In addition, 5-acetyl-4-(2-ethoxy-5-iodophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-acetyl-4-(2-ethoxy-5-iodophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone for lab experiments is its high selectivity for the HIV-1 integrase enzyme, which allows for specific targeting of this enzyme without affecting other cellular processes. However, one of the limitations of 5-acetyl-4-(2-ethoxy-5-iodophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone is its relatively low potency compared to other HIV-1 integrase inhibitors. This may limit its effectiveness in clinical settings, although it may still have potential as a research tool for studying the role of the HIV-1 integrase enzyme in viral replication.
Orientations Futures
There are several potential future directions for research on 5-acetyl-4-(2-ethoxy-5-iodophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone. One area of interest is the development of more potent derivatives of 5-acetyl-4-(2-ethoxy-5-iodophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone that could be used as HIV-1 integrase inhibitors in clinical settings. Another area of interest is the study of the mechanism of action of 5-acetyl-4-(2-ethoxy-5-iodophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone and its effects on other cellular processes. Finally, there is potential for the use of 5-acetyl-4-(2-ethoxy-5-iodophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone as a research tool for studying the role of the HIV-1 integrase enzyme in viral replication and the development of new HIV therapies.
Applications De Recherche Scientifique
5-acetyl-4-(2-ethoxy-5-iodophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has been extensively studied for its potential therapeutic applications as an HIV-1 integrase inhibitor. The HIV-1 integrase enzyme is essential for the replication of the HIV virus, and inhibitors of this enzyme have been shown to be effective in the treatment of HIV infection. 5-acetyl-4-(2-ethoxy-5-iodophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone has been shown to have potent inhibitory effects on the activity of the HIV-1 integrase enzyme, making it a promising candidate for the development of new HIV therapies.
Propriétés
IUPAC Name |
5-acetyl-4-(2-ethoxy-5-iodophenyl)-6-methyl-3,4-dihydro-1H-pyrimidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17IN2O3/c1-4-21-12-6-5-10(16)7-11(12)14-13(9(3)19)8(2)17-15(20)18-14/h5-7,14H,4H2,1-3H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQAFEZERHXPMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)I)C2C(=C(NC(=O)N2)C)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17IN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Acetyl-4-(2-ethoxy-5-iodophenyl)-6-methyl-3,4-dihydro-2(1H)-pyrimidinone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-1-O-[(2,4-dichlorophenoxy)acetyl]hexopyranose](/img/structure/B4140255.png)
![1-(2-methoxy-1-methylethyl)-4-[2-(1-piperidinylcarbonyl)phenoxy]piperidine](/img/structure/B4140268.png)


![N-(1,3-benzodioxol-5-ylmethyl)-N'-(4-methoxyphenyl)-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]urea](/img/structure/B4140281.png)
![N-[4-({4-[3-(3-methoxyphenoxy)propyl]-1-piperazinyl}sulfonyl)phenyl]acetamide](/img/structure/B4140288.png)
![7-fluoro-2-(4-methoxybenzyl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4140292.png)
![4-[hydroxy(2-thienyl)methyl]-N-(3-methyl-1,2,4-thiadiazol-5-yl)piperidine-1-carboxamide](/img/structure/B4140301.png)
![N-({[4-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)pentanamide](/img/structure/B4140308.png)
![5-chloro-N-[4-(5-methyl-2-furyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B4140321.png)
![4-(3-pyridinyl)-N-[2-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B4140337.png)
methanol](/img/structure/B4140347.png)
![1-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(2-chlorobenzyl)-7-fluoro-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4140349.png)
![2-{[1-(4-iodophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-phenylacetamide](/img/structure/B4140351.png)